molecular formula C14H12ClIN2O B14210436 N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide CAS No. 830348-25-9

N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide

Cat. No.: B14210436
CAS No.: 830348-25-9
M. Wt: 386.61 g/mol
InChI Key: KUUUBRUUDWZAKW-UHFFFAOYSA-N
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Description

N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide is a chemical compound that features a chloropyridine moiety and an iodinated benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide typically involves the reaction of 2-iodobenzoyl chloride with 2-(5-chloropyridin-2-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, efficient mixing, and temperature control to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodinated benzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The chloropyridine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The iodinated benzamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester
  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride
  • Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride

Uniqueness

N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide is unique due to the presence of both a chloropyridine and an iodinated benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The iodinated benzamide group, in particular, enhances its reactivity and binding affinity, distinguishing it from other similar compounds.

Properties

CAS No.

830348-25-9

Molecular Formula

C14H12ClIN2O

Molecular Weight

386.61 g/mol

IUPAC Name

N-[2-(5-chloropyridin-2-yl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C14H12ClIN2O/c15-10-5-6-11(18-9-10)7-8-17-14(19)12-3-1-2-4-13(12)16/h1-6,9H,7-8H2,(H,17,19)

InChI Key

KUUUBRUUDWZAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NC=C(C=C2)Cl)I

Origin of Product

United States

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